REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].[Si:10](Cl)([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11].[NH:18]1C=CN=C1>CN(C=O)C.CCCCCC.CCOC(C)=O>[Si:10]([O:6][CH2:5][C:4]1[CH:7]=[CH:8][CH:9]=[CH:2][C:3]=1[NH2:18])([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11]
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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NC=1C=C(CO)C=CC1
|
Name
|
|
Quantity
|
3.36 g
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Type
|
reactant
|
Smiles
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[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
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N1C=NC=C1
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The solution was stirred at rt for 16 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
The organic phase was washed twice with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
|
[Si](C)(C)(C(C)(C)C)OCC1=C(C=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |